- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026
Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)
912347-94-5 structure
Product Name:1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
Número CAS:912347-94-5
MF:C10H13NO2
Megavatios:179.215722799301
MDL:MFCD11042290
CID:69449
PubChem ID:25067316
Update Time:2024-10-26
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- 2'-Amino-3'-methyl-4'-methoxyacetophenone
- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-METHYL-3-AMINO-4-ACETYLANISOLE
- 2-methyl-3-methoxy-6-acetyl-aniline
- 6-acetyl-3-methoxy-2-methylaniline
- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one
- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone
- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone
- (2-Amino-3-methyl-4-methoxyphenyl)acetone
- 2'-Amino-4'-methoxy-3'-methylacetophenone
- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone
- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-Amino-4-methoxy-3-methyla
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)
- VXBGCEDOGYNWHE-UHFFFAOYSA-N
- A3027
- AC-22904
- 6-acetyl-3-metoxy-2-methylaniline
- DS-10893
- 912347-94-5
- SY020361
- DTXSID40648622
- DB-023146
- MFCD11042290
- 4-Acetyl-3-Amino-2-Methylanisole
- CS-B0016
- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone
- BCP21928
- SCHEMBL312873
- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone
- Q-101063
- 2-Amino-4-methoxy-3-methylacetophenone
- AKOS006306549
- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone
- 2-acetyl-5-methoxy-6-methylaniline
-
- MDL: MFCD11042290
- Renchi: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3
- Clave inchi: VXBGCEDOGYNWHE-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C(N)=C(C)C(OC)=CC=1
Atributos calculados
- Calidad precisa: 179.09500
- Masa isotópica única: 179.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 193
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.3
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.096
- Punto de fusión: 105.0 to 109.0 deg-C
- Punto de ebullición: 336℃ at 760 mmHg
- Punto de inflamación: 171.127°C
- índice de refracción: 1.549
- PSA: 52.32000
- Logp: 2.36960
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Información de Seguridad
-
Símbolo:
- Promover:警告
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Datos Aduaneros
- Código HS:2922509090
- Datos Aduaneros:
中国海关编码:
2922509090概述:
2922509090. 其他氨基醇酚、氨基酸酚及其他含氧基氨基化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验Summary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97.0%(GC&T) | 5g |
¥1990.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-1g |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97.0%(GC&T) | 1g |
¥590.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-100mg |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97% | 100mg |
94CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 1g |
328.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97% | 250mg |
187CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-5g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 5g |
1289.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-200mg |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 200mg |
108.0CNY | 2021-08-04 | |
| ChemScence | CS-B0016-1g |
Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)- |
912347-94-5 | ≥98.0% | 1g |
$47.0 | 2022-04-26 | |
| ChemScence | CS-B0016-5g |
Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)- |
912347-94-5 | ≥98.0% | 5g |
$141.0 | 2022-04-26 | |
| ChemScence | CS-B0016-10g |
Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)- |
912347-94-5 | ≥98.0% | 10g |
$248.0 | 2022-04-26 |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , p-Xylene ; 30 min, 0 °C
1.2 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt
1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C
1.2 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt
1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
Referencia
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Water ; 0.5 h, rt
1.2 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled
2.2 8 h, cooled
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
1.2 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled
2.2 8 h, cooled
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
Referencia
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: Toluene ; 100 °C
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
Referencia
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
Referencia
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
Referencia
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
Referencia
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
Referencia
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled
1.2 8 h, cooled
2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
1.2 8 h, cooled
2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
Referencia
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: Toluene ; 100 °C
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
Referencia
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials
- 1-methoxy-2-methyl-3-nitro-benzene
- 2-Methyl-3-nitrophenol
- 3-Methoxy-2-methylbenzoic acid
- tert-Butyl (3-methoxy-2-methylphenyl)carbamate
- 3-Methoxy-2-methylaniline
- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Literatura relevante
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Compuestos carbonilo Cetonas, solo salida de texto traducido.
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